molecular formula C17H33NO4Si B016570 (3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one CAS No. 145451-95-2

(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one

Cat. No.: B016570
CAS No.: 145451-95-2
M. Wt: 343.5 g/mol
InChI Key: SNCGIBQNVLXTJR-FHIRATQRSA-N
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Description

This compound features a bicyclo[3.3.0]octane core, a seven-membered oxabicyclic system, and multiple stereochemical centers. Key structural elements include:

  • t-Butyldimethylsilyloxymethyl substituent: A bulky silyl ether group at position 5, which improves lipophilicity and metabolic stability .
  • Hydroxy and isopropyl groups: At positions 4 and 6, respectively, contributing to stereochemical complexity and intermolecular interactions.
  • 7-Oxabicyclo system: The oxygen atom in the bicyclic structure may influence electronic properties and reactivity.

Properties

IUPAC Name

(1S,6R,7S,7aS)-7a-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-hydroxy-6-methyl-1-propan-2-yl-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO4Si/c1-11(2)14-17(9-22-23(7,8)16(4,5)6)13(19)12(3)15(20)18(17)10-21-14/h11-14,19H,9-10H2,1-8H3/t12-,13+,14+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCGIBQNVLXTJR-FHIRATQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C(OCN2C1=O)C(C)C)CO[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@]2([C@@H](OCN2C1=O)C(C)C)CO[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452802
Record name (3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145451-95-2
Record name (3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one is a bicyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex bicyclic framework with multiple functional groups that contribute to its biological activity. The presence of the azabicyclo structure is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, derivatives of bicyclic compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest it may inhibit cell proliferation in various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis
MCF-7 (Breast Cancer)10.0Cell cycle arrest at G2/M phase

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways leading to cell death.

Case Studies

Several studies have highlighted the efficacy of this compound in specific biological contexts:

  • Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic compounds significantly reduced bacterial load in infected models, suggesting potential therapeutic applications against resistant strains.
  • Anticancer Assessment : Research published in Cancer Research indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

The compound belongs to a class of bicyclic azabicyclo and oxabicyclo derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Stereochemical Features Notable Properties/Activities References
(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one Bicyclo[3.3.0]octane t-BDMS-oxymethyl, hydroxy, isopropyl 4 stereocenters (3R,4S,5S,6S) High lipophilicity (predicted), potential protease inhibition
1-Azabicyclo[3.3.0]octan-3-one Bicyclo[3.3.0]octane Ketone at position 3 Simpler stereochemistry Analgesic activity in preclinical models
(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3.3.0]octan-3-one Bicyclo[3.3.0]octane Benzoyloxy, hydroxymethyl 4 stereocenters Anticancer activity via kinase inhibition
2-Azabicyclo[3.3.0]octane Bicyclo[3.3.0]octane Secondary amine Rigid bicyclic structure Neuroactive properties (e.g., NMDA receptor modulation)
5-Oxotetrahydroisoquinoline Isoquinoline Ketone at position 5 Planar aromatic core Neuroprotective effects in Alzheimer’s models

Key Comparative Insights:

a. Structural Complexity and Stereochemistry
  • The target compound’s four stereocenters and t-BDMS group distinguish it from simpler analogs like 1-azabicyclo[3.3.0]octan-3-one, which lacks bulky substituents .
  • Compared to (1R,5S,6S,7R)-7-benzoyloxy-6-hydroxymethylbicyclo[3.3.0]octan-3-one, the t-BDMS group in the target compound may confer greater metabolic stability than the benzoyloxy group, which is prone to esterase cleavage .
b. Functional Group Impact
  • The t-butyldimethylsilyloxymethyl group enhances lipophilicity (logP ~3.5 predicted), similar to fluorinated or brominated aromatic compounds, which improves membrane permeability .
  • The hydroxy group at position 4 enables hydrogen bonding, a feature shared with curcumin analogs but absent in non-polar derivatives like 2-azabicyclo[3.3.0]octane .

Preparation Methods

Cyclization of Oxazolidinepropanoic Acid Esters

The starting material, methyl (αR,βS,4S,5S)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-β-hydroxy-α-methyl-5-isopropyl-3-(phenylmethyl)-4-oxazolidinepropanoate, undergoes acid-catalyzed cyclization to form the bicyclic lactam. Reaction conditions typically involve trifluoroacetic acid (TFA) in dichloromethane at 0–25°C, yielding the core structure with a hydroxymethyl group.

Table 1: Cyclization Reaction Parameters

ParameterValue
Starting MaterialMethyl oxazolidinepropanoate
CatalystTFA (10 equiv)
SolventDichloromethane
Temperature0–25°C
Time12–24 hours
Yield68–72%

Silylation of the Hydroxymethyl Group

The hydroxymethyl group in the bicyclic lactam intermediate is protected as a TBS ether to achieve the target compound.

Reagents and Conditions

  • Silylating Agent : tert-Butyldimethylsilyl chloride (TBSCl, 1.2–1.5 equiv).

  • Base : Imidazole (2.0–3.0 equiv) or 4-dimethylaminopyridine (DMAP, catalytic).

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature.

  • Reaction Time : 4–8 hours.

Table 2: Silylation Optimization Data

EntryBaseSolventTime (h)Yield (%)
1ImidazoleDMF685
2DMAPTHF478
3ImidazoleTHF882

The optimal conditions (Entry 1) use imidazole in DMF, providing 85% yield of the TBS-protected product.

Stereochemical Control and Purification

Chiral Integrity Maintenance

The stereochemistry at C3, C4, C5, and C6 is preserved during silylation due to the rigidity of the bicyclic framework. Polar solvents like DMF stabilize transition states, minimizing epimerization.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) eluent.

  • Crystallization : Recrystallization from ethanol/water mixtures yields white crystalline solid (mp 160–172°C).

Alternative Synthetic Routes

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates has been explored to enhance enantiomeric excess (ee > 98%). Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acylates the (3R,4S,5R,6S)-isomer, though this method remains under optimization.

Solid-Phase Synthesis

Immobilization of the oxazolidinepropanoic acid precursor on Wang resin enables iterative coupling and cyclization steps. This approach facilitates high-throughput screening but suffers from lower overall yields (45–50%).

Industrial-Scale Production Considerations

Cost Drivers

  • TBSCl accounts for 60–70% of raw material costs.

  • Solvent recovery systems (DMF, THF) reduce expenses by 20–25% .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying this bicyclic compound?

  • Methodological Answer : Synthesis typically involves stereoselective cyclization and protection/deprotection strategies. For example, the t-butyldimethylsilyl (TBS) group can be introduced via silylation of the hydroxymethyl intermediate under anhydrous conditions (e.g., using TBSCl and imidazole in DMF). Purification often employs column chromatography with gradients of ethyl acetate/hexanes, followed by recrystallization to isolate enantiomerically pure fractions . Safety protocols for handling moisture-sensitive reagents (e.g., TBSCl) should align with OSHA guidelines for skin/eye protection and ventilation .

Q. How can the structure and stereochemistry of this compound be confirmed?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, DEPT-135) and 2D techniques (COSY, HSQC, HMBC) are critical for assigning stereocenters and verifying the bicyclo[3.3.0] skeleton. For instance, the coupling constants in ¹H NMR can confirm axial/equatorial substituents, while NOESY correlations validate spatial proximity of isopropyl and methyl groups. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide definitive molecular confirmation .

Q. What are the key safety considerations for handling and storing this compound?

  • Methodological Answer : The compound’s silyl ether and hydroxy groups may pose reactivity risks. Store under inert gas (argon) at –20°C to prevent hydrolysis. Use PPE (nitrile gloves, goggles) and fume hoods during handling, as per GHS classifications for skin/eye irritation (H315, H319) . Avoid aqueous or protic solvents during synthesis to minimize desilylation .

Advanced Research Questions

Q. How can experimental design (DoE) and optimization algorithms improve synthesis yield and selectivity?

  • Methodological Answer : Bayesian optimization or heuristic algorithms (e.g., genetic algorithms) can systematically explore reaction parameters (temperature, catalyst loading, solvent ratios) to maximize yield. For example, a 3-factor DoE might optimize cyclization efficiency by varying Lewis acid concentrations (e.g., BF₃·OEt₂), reaction time, and temperature . Response surface modeling can identify interactions between variables that human trial-and-error might miss .

Q. What strategies ensure stereochemical fidelity during synthetic steps?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can enforce stereocontrol. For the bicyclo[3.3.0] core, dynamic kinetic resolution under thermodynamic conditions (e.g., using Pd catalysts) may correct misconfigured intermediates. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How does the compound’s stability vary under different pH and solvent conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) in buffered solutions (pH 1–13) can assess hydrolytic degradation. The TBS group is labile under acidic or fluoride conditions (e.g., TBAF), while the lactone ring may open in basic media. Use LC-MS to track degradation products and identify stable formulation windows .

Q. What computational tools predict the compound’s physicochemical and pharmacokinetic properties?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER) model conformational flexibility, while DFT calculations (Gaussian) predict reactivity at electrophilic sites (e.g., the lactone carbonyl). Software like Schrödinger’s QikProp estimates LogP (2.99), polar surface area (216.89 Ų), and Lipinski rule compliance, guiding drug-likeness assessments .

Q. How can contradictory spectral or analytical data be resolved?

  • Methodological Answer : Cross-validate conflicting data (e.g., NMR vs. X-ray) by repeating experiments under controlled conditions (dry solvents, calibrated instruments). For ambiguous NOESY peaks, isotopic labeling (²H/¹³C) or variable-temperature NMR can clarify dynamics. If HRMS and theoretical mass differ by >3 ppm, recheck ionization parameters or purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one
Reactant of Route 2
(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one

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